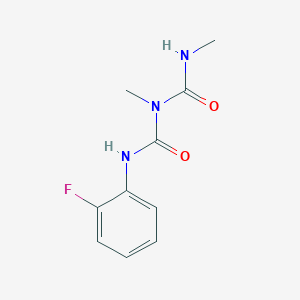

1,3-Dimethyl-5-(2-fluorophenyl)biuret

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)carbamoyl]-1,3-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c1-12-9(15)14(2)10(16)13-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOVFFJRBQSBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875951 | |

| Record name | IMIDODICARBONIC DIAMIDE, N-(2-FLUOROPHENYL)-N',2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53285-95-3 | |

| Record name | Imidodicarbonic diamide, N,2-dimethyl-N'-(2-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053285953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIDODICARBONIC DIAMIDE, N-(2-FLUOROPHENYL)-N',2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethyl 5 2 Fluorophenyl Biuret

Precursor Synthesis and Characterization (e.g., 1,3-dimethyl urea (B33335), 2-fluorophenylisocyanate)

The successful synthesis of 1,3-Dimethyl-5-(2-fluorophenyl)biuret is contingent upon the availability and purity of its key precursors: 1,3-dimethyl urea and 2-fluorophenylisocyanate.

1,3-Dimethyl Urea

1,3-Dimethylurea (B165225) is a disubstituted urea derivative that serves as a fundamental building block in the synthesis of various organic compounds. It is a colorless crystalline solid with good solubility in water and alcohols. atamankimya.comwikipedia.org Industrially, it is primarily produced through the reaction of methylamine (B109427) with urea. atamanchemicals.com

The characterization of 1,3-dimethyl urea is crucial to ensure its suitability for subsequent reactions. Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 96-31-1 atamankimya.com |

| Molecular Formula | C₃H₈N₂O wikipedia.org |

| Molar Mass | 88.11 g/mol wikipedia.org |

| Melting Point | 101-104 °C atamanchemicals.com |

| Boiling Point | 268-270 °C atamanchemicals.com |

| Solubility in water | 765 g/L at 21.5 °C oecd.org |

2-Fluorophenylisocyanate

2-Fluorophenylisocyanate is an aromatic isocyanate that provides the (2-fluorophenyl)amino group in the target biuret (B89757). It is a clear, colorless to slightly brown liquid. chemdad.com Its synthesis typically involves the phosgenation of 2-fluoroaniline (B146934).

The properties of 2-fluorophenylisocyanate are outlined in the following table.

| Property | Value |

| CAS Number | 16744-98-2 sigmaaldrich.com |

| Molecular Formula | C₇H₄FNO sigmaaldrich.com |

| Molar Mass | 137.11 g/mol sigmaaldrich.com |

| Boiling Point | 56-58 °C chemdad.com |

| Density | 1.222 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.5144 sigmaaldrich.com |

Optimized Reaction Conditions and Protocols for this compound Formation

The formation of this compound is achieved through the reaction of 1,3-dimethyl urea with 2-fluorophenylisocyanate. prepchem.com A general protocol involves dissolving 1,3-dimethyl urea in a suitable solvent, such as xylene, and adding a solution of 2-fluorophenylisocyanate in the same solvent. prepchem.com The reaction mixture is then heated to reflux for several hours, followed by cooling to allow for crystallization of the product. prepchem.com

Optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters for optimization include:

Temperature: The reaction is typically conducted at reflux temperature to ensure a sufficient reaction rate. prepchem.com However, excessively high temperatures can lead to the decomposition of reactants or products.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the isocyanate.

Catalyst: While the reaction can proceed without a catalyst, the use of a suitable catalyst, such as a Lewis acid or a tertiary amine, could potentially accelerate the reaction rate and allow for lower reaction temperatures.

Stoichiometry: A 1:1 molar ratio of the reactants is typically employed. prepchem.com However, slight adjustments to this ratio may be necessary to drive the reaction to completion or to account for any impurities in the starting materials.

Table: Hypothetical Optimization of Reaction Conditions

| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Rationale for Optimization |

| Solvent | Xylene | Toluene | Lower boiling point for easier removal, potentially better solubility. |

| Temperature | Reflux (~140 °C) | 80-100 °C | Lower temperature to reduce by-product formation. |

| Catalyst | None | Triethylamine (catalytic amount) | Base catalysis can accelerate the nucleophilic attack of the urea on the isocyanate. prepchem.com |

| Reaction Time | 4 hours | 2-3 hours | A catalyst may reduce the required reaction time. |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes for this compound. Key areas of focus include the use of greener solvents and the exploration of catalytic methods to reduce energy consumption.

The use of bio-alternative solvents, such as Cyrene™, could be explored as a replacement for traditional petroleum-based solvents like xylene. rsc.org These solvents are derived from renewable resources and often have a more favorable environmental and safety profile. rsc.org Additionally, solvent-free reaction conditions could be investigated, potentially by melting the reactants together, which would eliminate solvent waste entirely.

The development of efficient catalytic systems can also contribute to a greener synthesis. A highly active catalyst could enable the reaction to proceed at lower temperatures, thereby reducing energy consumption. Furthermore, the use of heterogeneous catalysts could simplify product purification by allowing for easy separation of the catalyst from the reaction mixture.

Table: Comparison of Traditional vs. Green Synthetic Approaches

| Aspect | Traditional Approach | Green Approach | Environmental Benefit |

| Solvent | Xylene | Bio-based solvent (e.g., Cyrene™) or solvent-free | Reduced use of hazardous and volatile organic compounds. rsc.org |

| Energy | High temperature (reflux) | Lower temperature with catalyst | Reduced energy consumption and greenhouse gas emissions. |

| Waste | Solvent waste, potential by-products | Minimal solvent waste, higher selectivity | Reduced environmental impact and improved atom economy. |

Scale-Up Considerations and Industrial Synthesis Pathways for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

A primary concern is the handling of 2-fluorophenylisocyanate, which, like all isocyanates, is a hazardous substance. researchgate.net Appropriate engineering controls and personal protective equipment are essential to minimize exposure risks. The reaction between ureas and isocyanates is also typically exothermic, and effective heat management is crucial to prevent thermal runaway reactions, especially on a large scale. kiche.or.kr This can be achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the isocyanate.

Process intensification technologies, such as continuous flow chemistry, offer significant advantages for the industrial synthesis of fine chemicals. energy.govaiche.org A continuous flow process can provide better control over reaction parameters, enhanced heat and mass transfer, and improved safety due to the smaller reaction volumes at any given time. energy.gov This can lead to higher yields, improved product quality, and a more sustainable manufacturing process. aiche.org

The formation of by-products, such as isocyanurates from the trimerization of the isocyanate, needs to be minimized through careful control of reaction conditions. nih.gov Efficient purification methods, such as recrystallization or chromatography, will be necessary to obtain the final product with the required purity.

Table: Key Parameters for Industrial Scale-Up

| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |

| Reactor | Glass flask | Jacketed steel reactor or continuous flow reactor | Material compatibility, heat transfer, and mixing efficiency. |

| Reagent Addition | Manual addition | Controlled addition via pumps | Precise control of stoichiometry and reaction rate to manage exothermicity. |

| Mixing | Magnetic stirrer | Mechanical agitator or static mixers | Ensuring homogeneity and efficient heat and mass transfer. |

| Safety | Fume hood | Closed system with containment and emergency relief systems | Handling of hazardous materials and prevention of thermal runaway. kiche.or.kr |

| Purification | Recrystallization | Crystallization vessels with controlled cooling profiles | Efficiency, solvent recovery, and crystal size distribution. |

Derivatization Strategies and Analogue Synthesis

Exploration of N-Substitution Patterns in Biuret (B89757) Scaffolds

The biuret scaffold features three nitrogen atoms (N1, N3, and N5), with the N1 and N3 positions in the parent compound being methylated. Altering these substitution patterns is a primary strategy for synthesizing analogues. The hydrogen atom on the N5 nitrogen, adjacent to the fluorophenyl ring, is less amenable to simple substitution due to its lower nucleophilicity, being part of an amide-like linkage.

Research into biuret and urea (B33335) scaffolds demonstrates that the N1 and N3 positions can be functionalized with a variety of alkyl, aryl, and functionalized groups. The synthesis of these analogues typically begins with a differently substituted urea precursor. For instance, instead of 1,3-dimethylurea (B165225), one could use 1,3-diethylurea, 1,3-dibenzylurea, or cyclic ureas like ethyleneurea or propyleneurea. These precursors can then react with 2-fluorophenylisocyanate to yield the corresponding N1,N3-disubstituted biuret analogues.

Table 1: Examples of N-Substitution Analogues of 1,3-Dimethyl-5-(2-fluorophenyl)biuret

| Precursor Urea | Reagent | Resulting N1, N3 Substituents |

| 1,3-Diethylurea | 2-Fluorophenylisocyanate | Ethyl, Ethyl |

| 1,3-Dibenzylurea | 2-Fluorophenylisocyanate | Benzyl, Benzyl |

| 1-Methyl-3-propylurea | 2-Fluorophenylisocyanate | Methyl, Propyl |

| N,N'-Diphenylurea | 2-Fluorophenylisocyanate | Phenyl, Phenyl |

Introduction of Diverse Aromatic and Heteroaromatic Moieties

A significant avenue for derivatization involves replacing the 2-fluorophenyl group at the N5 position with other aromatic or heteroaromatic systems. nih.govmdpi.com This modification is most directly achieved by varying the isocyanate reactant used in the synthesis. The fundamental reaction involves the addition of 1,3-dimethylurea to an isocyanate. prepchem.com By substituting 2-fluorophenylisocyanate with other commercially available or synthetically prepared isocyanates, a vast library of analogues can be generated.

This strategy allows for the introduction of rings with different electronic properties (electron-donating or electron-withdrawing groups), steric profiles, and hydrogen-bonding capabilities. For example, using phenylisocyanate would yield the non-fluorinated parent compound, while using 4-chlorophenylisocyanate or 3-(trifluoromethyl)phenylisocyanate would introduce different halogen substituents.

Furthermore, heteroaromatic isocyanates can be employed to incorporate rings such as pyridine, thiophene, or indole, which can introduce new potential points of interaction and alter the molecule's solubility and metabolic profile. organic-chemistry.org The synthesis of these diverse heteroaromatic compounds has been a subject of intense investigation, providing a wide array of potential building blocks for biuret synthesis. nih.govresearchgate.net

Table 2: Analogue Synthesis via Varied Isocyanate Reactants

| Urea Precursor | Isocyanate Reactant | Resulting N5-Substituent |

| 1,3-Dimethylurea | Phenylisocyanate | Phenyl |

| 1,3-Dimethylurea | 4-Chlorophenylisocyanate | 4-Chlorophenyl |

| 1,3-Dimethylurea | 3-(Trifluoromethyl)phenylisocyanate | 3-(Trifluoromethyl)phenyl |

| 1,3-Dimethylurea | 2-Naphthylisocyanate | 2-Naphthyl |

| 1,3-Dimethylurea | 3-Pyridylisocyanate | 3-Pyridyl |

Stereoselective Synthesis of Chiral this compound Analogues

The structure of this compound is achiral. Introducing chirality into its analogues can be pivotal for enhancing selectivity and potency in biological systems. researchgate.net Stereoselective synthesis can be approached by introducing a chiral center at one of the substituents.

One strategy involves modifying the N-substituents. For example, instead of using 1,3-dimethylurea, a chiral urea precursor such as 1,3-bis((R)-1-phenylethyl)urea could be used. The reaction with 2-fluorophenylisocyanate would then produce a chiral biuret analogue with defined stereochemistry at the N1 and N3 side chains.

Alternatively, chirality can be introduced into the aromatic moiety. This is a more complex synthetic challenge that would involve starting with a chiral, functionalized phenylisocyanate. For instance, an isocyanate derived from a chiral aminoindane or a similar scaffold could be used. The development of efficient and stereoselective synthetic routes is crucial for accessing optically pure analogues. researchgate.netnih.gov Methodologies such as using chiral auxiliaries, asymmetric catalysis with chiral thioureas, or diastereoselective additions to chiral imines are established strategies in organic synthesis that could be adapted for creating chiral biuret precursors. nih.govmdpi.commdpi.com

Table 3: Conceptual Strategies for Stereoselective Synthesis

| Chiral Element Location | Synthetic Strategy | Example Chiral Building Block |

| N1, N3 Substituents | Use of a chiral urea precursor | (R,R)-1,3-Bis(1-phenylethyl)urea |

| N5-Aryl Substituent | Synthesis from a chiral isocyanate | (S)-1-(4-Isocyanatophenyl)ethylamine |

| N1-Substituent | Asymmetric alkylation of N1-H precursor | Use of a chiral phase-transfer catalyst |

Functionalization of the Fluorophenyl Moiety

Direct chemical modification of the 2-fluorophenyl ring offers another route to novel analogues. The fluorine atom on the ring influences its reactivity in electrophilic aromatic substitution reactions. As an ortho-, para-directing group, it guides incoming electrophiles primarily to the position para to the fluorine (C5 position) and to a lesser extent, the other ortho position (C3 position). However, fluorine is also a deactivating group, meaning that forcing conditions may be required for these reactions.

Potential functionalization reactions include:

Nitration: Treatment with nitric acid and sulfuric acid could introduce a nitro group, likely at the C5 position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid could add another halogen atom to the ring.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce alkyl or acyl groups, although they may be challenging due to the deactivating nature of both the fluorine and the biuret moiety.

Another powerful strategy is nucleophilic aromatic substitution (SNAr). While fluorine is not the best leaving group for SNAr compared to other halogens, the reaction can proceed if the ring is sufficiently activated by other electron-withdrawing groups. For instance, if a nitro group were first introduced para to the fluorine, the fluorine atom could potentially be displaced by nucleophiles like alkoxides, amines, or thiolates, enabling the introduction of a wide range of functional groups. nih.gov

Table 4: Potential Functionalization of the 2-Fluorophenyl Ring

| Reaction Type | Reagents | Potential Product (Major Isomer) |

| Nitration | HNO₃, H₂SO₄ | 1,3-Dimethyl-5-(2-fluoro-5-nitrophenyl)biuret |

| Bromination | Br₂, FeBr₃ | 1,3-Dimethyl-5-(5-bromo-2-fluorophenyl)biuret |

| SNAr (on nitro-activated ring) | Sodium Methoxide (NaOMe) | 1,3-Dimethyl-5-(2-methoxy-5-nitrophenyl)biuret |

| Acylation | Acetyl Chloride, AlCl₃ | 1,3-Dimethyl-5-(5-acetyl-2-fluorophenyl)biuret |

Structural Elucidation and Spectroscopic Characterization of 1,3 Dimethyl 5 2 Fluorophenyl Biuret

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the determination of the chemical structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial relationships.

The ¹H NMR spectrum of 1,3-Dimethyl-5-(2-fluorophenyl)biuret provides valuable information about the arrangement of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the methyl groups and the aromatic protons of the 2-fluorophenyl ring.

A key feature of the spectrum is the presence of signals for the two methyl groups attached to the nitrogen atoms of the biuret (B89757) backbone. One of these methyl groups appears as a singlet, while the other is observed as a doublet. The singlet, integrating to three protons, is assigned to the methyl group at the N1 position. The doublet, also integrating to three protons, corresponds to the methyl group at the N3 position, with the splitting arising from coupling to the adjacent N-H proton.

The aromatic region of the spectrum displays a complex multiplet, which is characteristic of the four protons on the 2-fluorophenyl ring. The substitution pattern and the presence of the fluorine atom lead to intricate splitting patterns due to proton-proton and proton-fluorine couplings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-CH₃ | ~3.25 | Singlet | N/A |

| N3-CH₃ | ~2.86 | Doublet | Not available |

| Aromatic-H | ~7.2 | Multiplet | Not available |

| N-H | Not available | Not available | Not available |

| Data is based on a descriptive report of the NMR spectrum. Precise coupling constants and the chemical shift of the N-H proton are not detailed in the available literature. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of direct experimental data for this compound in the reviewed literature, a predictive analysis based on the known chemical shifts of similar structural motifs is presented.

The spectrum is expected to show distinct signals for the two carbonyl carbons of the biuret core, the two methyl carbons, and the six carbons of the 2-fluorophenyl ring. The carbonyl carbons are anticipated to resonate in the downfield region, typically between 150 and 170 ppm. The chemical shifts of the methyl carbons would appear in the upfield region of the spectrum. The aromatic carbons will exhibit a range of chemical shifts influenced by the fluorine substituent and the biuret moiety. The carbon directly attached to the fluorine atom (C2') is expected to show a large C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Biuret) | 150 - 170 |

| C1' (Aromatic) | 120 - 140 |

| C2' (Aromatic, C-F) | 155 - 165 (with C-F coupling) |

| C3'-C6' (Aromatic) | 115 - 135 |

| N1-CH₃ | 25 - 35 |

| N3-CH₃ | 25 - 35 |

| These are predicted chemical shift ranges based on typical values for similar functional groups and substituted aromatic rings. |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the N-H proton and the protons of the N3-methyl group, confirming their proximity. It would also help in deciphering the complex coupling network within the aromatic protons of the 2-fluorophenyl ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons, such as the methyl groups and the aromatic C-H carbons.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and essential part of the structural elucidation of novel organic compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a fingerprint of the functional groups present in the molecule.

The biuret framework is characterized by several distinct vibrational modes, primarily associated with the N-H and C=O functional groups. The FT-IR and Raman spectra of this compound are expected to exhibit bands corresponding to these vibrations.

The N-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the biuret's carbonyl groups are expected to appear as strong bands in the FT-IR spectrum, generally in the range of 1650-1750 cm⁻¹. The presence of two carbonyl groups can lead to symmetric and asymmetric stretching modes, which may result in two distinct bands or a broad, unresolved band. Bending vibrations of the N-H group and stretching of the C-N bonds are also characteristic of the biuret structure and are expected in the fingerprint region of the spectrum (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (asymmetric) | 1700 - 1750 |

| C=O Stretch (symmetric) | 1650 - 1700 |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1200 - 1400 |

| These are general ranges and the exact positions of the bands will be influenced by the substituents and the solid-state packing of the molecule. |

The presence of the methyl and 2-fluorophenyl substituents will have a discernible effect on the vibrational spectra. The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl ring will likely appear above 3000 cm⁻¹.

The fluorine substituent introduces a C-F stretching vibration, which is typically observed in the 1000-1400 cm⁻¹ range. This band can sometimes be difficult to assign definitively as it falls in a region with many other vibrations. The fluorine atom also influences the electronic structure of the phenyl ring, which can lead to shifts in the positions of the aromatic C=C stretching bands, typically found in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range and can provide further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound has been found in the public domain. To perform this analysis, the compound would be introduced into a mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which provides clues to the molecule's structure, would result from the cleavage of the weakest bonds within the biuret and phenyl moieties.

| Expected Fragment | m/z Ratio |

| [M]+ | Data Not Available |

| [M - CH₃NCO]+ | Data Not Available |

| [M - C₇H₄FNO]+ | Data Not Available |

| [C₆H₄FNH₂]+ | Data Not Available |

This table is a hypothetical representation of expected data and does not reflect published experimental results.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Detailed Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy data for this compound are not available in the scientific literature. A UV-Vis spectrum would typically be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance of light across the ultraviolet and visible range. The spectrum would likely reveal absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl groups of the biuret structure.

Fluorescence spectroscopy would involve exciting the molecule at a specific wavelength (determined from the UV-Vis spectrum) and measuring the emitted light at a longer wavelength. The presence and intensity of a fluorescence signal would provide information about the molecule's electronic structure and rigidity.

| Spectroscopic Parameter | Value |

| λmax (UV-Vis) | Data Not Available |

| Molar Absorptivity (ε) | Data Not Available |

| Excitation Wavelength (Fluorescence) | Data Not Available |

| Emission Wavelength (Fluorescence) | Data Not Available |

| Quantum Yield (Φ) | Data Not Available |

This table is a hypothetical representation of expected data and does not reflect published experimental results.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

No X-ray diffraction data, either from single-crystal or powder XRD analysis, has been published for this compound. Such an analysis would provide definitive information about the solid-state structure of the molecule.

Without crystal structure data, any discussion of crystal packing and intermolecular interactions remains speculative. If crystals were obtained, X-ray diffraction would reveal the three-dimensional arrangement of the molecules in the unit cell. It would be anticipated that intermolecular hydrogen bonds, likely involving the N-H protons and the carbonyl oxygen atoms of the biuret group, would play a significant role in the crystal packing. Pi-stacking interactions between the 2-fluorophenyl rings of adjacent molecules might also be observed.

The precise conformation of the biuret moiety in this compound in the solid state is unknown without X-ray diffraction data. A conformational analysis would describe the torsion angles between the carbonyl groups and the planarity of the biuret backbone. The orientation of the 2-fluorophenyl group relative to the biuret core would also be a key feature determined by this analysis.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

| Key Bond Angles (°) | Data Not Available |

| Key Torsion Angles (°) | Data Not Available |

This table is a hypothetical representation of expected data and does not reflect published experimental results.

Computational and Theoretical Investigations of 1,3 Dimethyl 5 2 Fluorophenyl Biuret

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 1,3-Dimethyl-5-(2-fluorophenyl)biuret from first principles. DFT methods are chosen for their balance of accuracy and computational efficiency in studying the electronic structure of molecules. cas.org A typical computational study would utilize a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately for the molecule. prepchem.comchemicalbook.com

Geometrical Optimization and Energetic Stability

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometrical optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. chemicalbook.com The result is an equilibrium structure characterized by specific bond lengths, bond angles, and dihedral angles. For instance, the planarity of the biuret (B89757) backbone and the orientation of the 2-fluorophenyl ring relative to it would be precisely determined. chemblink.com This optimized structure corresponds to the most probable geometry of the molecule in the gas phase. The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table would typically present the calculated bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) for the optimized structure of the molecule. (Note: As no specific data is available, this table is a placeholder to illustrate the format of expected results.)

| Parameter | Atom(s) | Value |

| Bond Length | C-N | e.g., 1.35 Å |

| Bond Angle | N-C-O | e.g., 121.0° |

| Dihedral Angle | C-N-C-C | e.g., 178.5° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. prepchem.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. chemicalbook.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. cas.orgprepchem.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich parts of the molecule, while the LUMO would be located on electron-deficient areas.

Table 2: Hypothetical Electronic Properties of this compound This table would list the calculated energies of the frontier orbitals and the global reactivity descriptors derived from them. (Note: As no specific data is available, this table is a placeholder to illustrate the format of expected results.)

| Property | Value (eV) |

| HOMO Energy | e.g., -6.8 eV |

| LUMO Energy | e.g., -1.5 eV |

| HOMO-LUMO Gap | e.g., 5.3 eV |

| Chemical Hardness (η) | e.g., 2.65 eV |

| Electronegativity (χ) | e.g., 4.15 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to identify regions of varying electron density. Typically, red or yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are prone to nucleophilic attack. cas.org For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms and the pyridine-type nitrogen of the biuret, with positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Table 3: Hypothetical NBO Analysis for this compound This table would summarize the most significant donor-acceptor interactions and their corresponding stabilization energies. (Note: As no specific data is available, this table is a placeholder to illustrate the format of expected results.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | σ(N-C) | e.g., 15.2 |

| LP(1) N | π(C=O) | e.g., 45.8 |

| LP(3) F | σ*(C-C) | e.g., 2.1 |

Topological Analysis of Electron Density

Topological analysis methods examine the scalar field of the electron density (ρ(r)) and its derivatives to characterize chemical bonding and non-covalent interactions. These methods provide a quantum mechanical basis for concepts like atoms, bonds, rings, and cages.

Characterization of Intra- and Intermolecular Interactions, including Hydrogen Bonding

Several techniques are used for the topological analysis of electron density:

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density. The presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the interaction. For instance, in this compound, AIM analysis could identify and characterize potential intramolecular hydrogen bonds, such as a C-H···O or C-H···F interaction.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. These methods provide a clear picture of the electron pairing in a molecule. In the context of this compound, ELF and LOL maps would distinctly show the covalent bonds, the lone pairs on oxygen, nitrogen, and fluorine atoms, and the delocalized π-system of the phenyl ring.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize weak non-covalent interactions. An RDG analysis plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates surfaces that reveal different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green surfaces, weak van der Waals interactions as green, and repulsive steric clashes as red. For this compound, this analysis would be crucial for visualizing potential weak intramolecular hydrogen bonds involving the fluorine atom and steric interactions between different parts of the molecule.

Table 4: Hypothetical AIM Parameters for Interactions in this compound This table would display the calculated topological parameters at the bond critical points for significant intramolecular interactions. (Note: As no specific data is available, this table is a placeholder to illustrate the format of expected results.)

| Interaction | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |

| C=O | e.g., 0.45 | e.g., -0.20 |

| C-F | e.g., 0.28 | e.g., +0.55 |

| C-H···O | e.g., 0.015 | e.g., +0.04 |

Theoretical Prediction of Spectroscopic Parameters

No publicly available theoretical predictions for the spectroscopic parameters of this compound were identified. Typically, this section would involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to calculate various spectroscopic properties. These predictions are crucial for the structural elucidation and characterization of novel compounds.

The standard approach involves optimizing the molecular geometry of the compound and then performing calculations to predict parameters for techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations would predict the 1H and 13C NMR chemical shifts. These predicted values are often compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: Computational methods can predict the vibrational frequencies of the molecule. This information helps in identifying the functional groups present and in interpreting the experimental IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insights into the electronic structure of the molecule.

Without any published research on this compound, no data for such theoretical spectroscopic parameters can be presented.

Molecular Dynamics Simulations and Conformational Landscape Exploration

There is no available information from molecular dynamics (MD) simulations or conformational landscape explorations for this compound. Such studies are vital for understanding the dynamic behavior of a molecule and identifying its stable conformations.

A typical investigation in this area would include:

Conformational Analysis: A systematic search of the potential energy surface to identify low-energy conformers. This is often achieved through computational methods that rotate single bonds and calculate the corresponding energies.

Molecular Dynamics Simulations: MD simulations would provide a detailed picture of the molecule's dynamic behavior over time in a simulated environment (e.g., in a solvent). These simulations can reveal how the molecule flexes, and how its different parts move in relation to one another, and can help in understanding its interactions with other molecules.

The results of such simulations are often presented in terms of the relative energies of different conformers, the dihedral angle distributions, and the root-mean-square deviation (RMSD) of the atomic positions over time.

Due to the lack of specific research on this compound, no data tables or detailed findings for its conformational landscape can be provided.

Mechanistic Studies and Reaction Pathways of 1,3 Dimethyl 5 2 Fluorophenyl Biuret

Reaction Mechanism of 1,3-Dimethyl-5-(2-fluorophenyl)biuret Formation

The formation of this compound is achieved through the reaction of 1,3-dimethyl urea (B33335) and 2-fluorophenylisocyanate. This reaction is a classic example of a nucleophilic addition of an amine (from the urea) to an isocyanate.

The proposed reaction mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of one of the amino groups in 1,3-dimethyl urea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-fluorophenylisocyanate. The presence of two methyl groups on the urea nitrogen atoms enhances the nucleophilicity of the remaining NH groups.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate where the nitrogen from the urea is bonded to the carbonyl carbon of the isocyanate, and a negative charge resides on the oxygen atom of the isocyanate's carbonyl group.

Proton Transfer: A proton is then transferred from the attacking nitrogen atom to the negatively charged oxygen atom, leading to the formation of an enol intermediate.

Tautomerization: The enol intermediate quickly tautomerizes to the more stable keto form, which is the final this compound product.

This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst, although the reaction can also proceed without one. The reaction is driven by the high reactivity of the isocyanate group.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,3-Dimethyl urea | 2-Fluorophenylisocyanate | This compound | Nucleophilic Addition |

Degradation Pathways and Stability under Various Chemical Conditions

Specific experimental data on the degradation of this compound is not extensively available. However, its stability and degradation pathways can be inferred from the known chemistry of biurets and related amide and urea compounds.

Hydrolysis:

Acidic Conditions: Under strong acidic conditions, the amide linkages of the biuret (B89757) are susceptible to hydrolysis. The reaction would likely be initiated by the protonation of one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to attack by water. This would lead to the cleavage of the C-N bonds, ultimately yielding 1,3-dimethyl urea, 2-fluoroaniline (B146934), and carbon dioxide.

Basic Conditions: In the presence of a strong base, hydrolysis can also occur via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbons. This would also lead to the cleavage of the amide bonds, producing 1,3-dimethyl urea and 2-fluoroaniline after acidification of the corresponding salt. Generally, amides are more resistant to basic hydrolysis than esters.

Thermal Degradation:

Studies on the thermal decomposition of unsubstituted biuret show that it decomposes at temperatures around 190°C. The decomposition products of biuret include urea, ammonia, and cyanuric acid. For this compound, thermal degradation would likely initiate with the cleavage of the N-C bonds. Potential decomposition pathways could involve the retro-addition reaction to form 1,3-dimethyl urea and 2-fluorophenylisocyanate, or fragmentation to other smaller molecules. The presence of the fluorophenyl group might influence the thermal stability compared to unsubstituted biuret.

| Condition | Potential Degradation Products | General Stability |

| Acidic Hydrolysis | 1,3-Dimethyl urea, 2-Fluoroaniline, Carbon Dioxide | Susceptible to degradation under strong acid and heat. |

| Basic Hydrolysis | 1,3-Dimethyl urea, 2-Fluoroaniline | More stable than under acidic conditions, but degrades with strong base and heat. |

| Thermal Degradation | 1,3-Dimethyl urea, 2-Fluorophenylisocyanate, and other fragments | Expected to decompose at elevated temperatures. |

Reactivity towards Electrophiles and Nucleophiles

The reactivity of this compound is dictated by the presence of several functional groups: three carbonyl groups, and three nitrogen atoms.

Reactivity towards Electrophiles:

The lone pairs of electrons on the nitrogen atoms make them potential sites for electrophilic attack. However, the delocalization of these lone pairs into the adjacent carbonyl groups reduces their nucleophilicity. The most likely site for electrophilic attack would be the nitrogen atom of the 2-fluorophenylamino group, as it is less sterically hindered and its lone pair is delocalized over only one carbonyl group. The nitrogen atoms of the dimethylurea moiety are more sterically hindered and their lone pairs are delocalized between two carbonyl groups, making them less reactive. Electrophilic aromatic substitution on the 2-fluorophenyl ring is also possible. The biuret substituent is expected to be a deactivating group, directing incoming electrophiles to the meta position relative to the nitrogen attachment.

Reactivity towards Nucleophiles:

The carbonyl carbons are the primary electrophilic sites in the molecule and are susceptible to attack by nucleophiles. The central carbonyl carbon is flanked by two nitrogen atoms and is part of a urea-like structure, making it less reactive than a typical ketone. The other two carbonyl carbons are part of amide-like structures. Nucleophilic attack on these carbons could lead to addition or substitution reactions, potentially resulting in the cleavage of the C-N bonds under forcing conditions.

| Reagent Type | Potential Site of Reaction | Expected Reactivity |

| Electrophile | Nitrogen atoms, 2-fluorophenyl ring | Moderate reactivity at the nitrogen atoms; low reactivity on the aromatic ring. |

| Nucleophile | Carbonyl carbons | Moderate reactivity, susceptible to nucleophilic acyl substitution under certain conditions. |

Catalytic Transformations Involving this compound

There is currently a lack of specific research on the catalytic transformations involving this compound. Biuret and urea derivatives, in general, can act as ligands in coordination chemistry, and their metal complexes have been explored for various catalytic applications. For instance, complexes of biuret-type ligands have been investigated in oxidation catalysis. It is plausible that this compound could form complexes with transition metals, and these complexes might exhibit catalytic activity. However, without experimental data, any discussion on its specific catalytic applications remains speculative. Further research is needed to explore the potential of this compound in the field of catalysis.

Advanced Applications in Chemical Synthesis and Materials Science

1,3-Dimethyl-5-(2-fluorophenyl)biuret as a Synthetic Intermediate

The biuret (B89757) functional group, characterized by the -NH-CO-NH-CO-NH- linkage, offers multiple reactive sites, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.

The presence of multiple nitrogen and oxygen atoms within the biuret structure of this compound makes it a candidate for the synthesis of various heterocyclic compounds. Biurets can undergo cyclization reactions to form six-membered rings such as triazines or other nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. The 2-fluorophenyl substituent can influence the electronic properties and reactivity of the biuret system, potentially directing the cyclization pathway or imparting specific properties to the resulting heterocyclic product.

For instance, the nitrogen atoms of the biuret could act as nucleophiles in reactions with appropriate dielectrophiles to construct novel ring systems. The reactivity of N-aryl biurets, in general, suggests that the compound could be a versatile building block.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Potential Heterocyclic Product | Significance of Resulting Scaffold |

|---|---|---|

| Dielectrophile (e.g., α,β-unsaturated ketone) | Substituted Pyrimidinedione | Core structure in many bioactive compounds. |

| Phosgene or equivalent | 1,3,5-Triazinane-2,4,6-trione derivative | Building blocks for polymers and pharmaceuticals. |

This table is illustrative of potential synthetic pathways based on the general reactivity of biuret compounds.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The structural elements of this compound suggest its potential utility in such reactions. The N-H protons of the biuret moiety could participate as nucleophilic components. For example, in a Ugi-type reaction, a variation involving a biuret instead of a simple amine could potentially lead to the formation of novel, highly functionalized peptide-like structures. The presence of the fluorophenyl group could also be exploited to introduce a fluorine-containing motif into the final product, a common strategy in drug design to enhance metabolic stability and binding affinity.

Integration into Polymer Chemistry and Materials Development

The structure of this compound also lends itself to applications in polymer science, either as a monomer for new polymeric systems or as an additive to modify the properties of existing materials.

With two reactive hydrogen atoms on the terminal nitrogen, this compound could potentially serve as a monomer in step-growth polymerization. For example, it could react with diisocyanates to form poly(biuret-urea)s or with activated dicarboxylic acids to form polyamides. The resulting polymers would feature the dimethylurea and fluorophenyl pendant groups, which would be expected to influence the polymer's properties such as solubility, thermal stability, and mechanical strength. The fluorine atom, in particular, could enhance properties like chemical resistance and hydrophobicity.

Table 2: Potential Polymerization Reactions Involving this compound

| Co-monomer | Resulting Polymer Type | Potential Properties |

|---|---|---|

| Diisocyanate (e.g., MDI, HDI) | Poly(biuret-urea) | Enhanced thermal stability, potential for hydrogen bonding. |

| Diacyl Chloride (e.g., terephthaloyl chloride) | Polyamide with biuret linkage | Modified solubility, potential for flame retardancy. |

This table outlines hypothetical polymerization pathways and the anticipated properties of the resulting polymers.

Applications in Surface Chemistry (e.g., Corrosion Inhibition Studies of Related Fluorophenyl Ureas)

The mechanism of corrosion inhibition by urea-based compounds generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. mdpi.com This adsorption is facilitated by the presence of heteroatoms like nitrogen and oxygen, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. The aromatic ring can also contribute to the adsorption through π-electron interactions with the metal surface.

The presence of a fluorine atom in the phenyl ring of related fluorophenyl ureas has been shown to enhance their corrosion inhibition efficiency. rsc.org This can be attributed to the high electronegativity of fluorine, which can increase the electron density on the inhibitor molecule, thereby strengthening its adsorption onto the metal surface. Furthermore, the hydrophobic nature of the fluorophenyl group can help in repelling water molecules from the metal surface.

Studies on similar compounds, such as urea-based cationic fluorosurfactants, have shown high inhibition efficiencies for carbon steel in hydrochloric acid solutions. rsc.orgresearchgate.net These studies utilize electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the performance of the inhibitors.

Table 3: Corrosion Inhibition Efficiency of a Related Fluorophenyl Urea (B33335) Derivative

| Inhibitor Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 ppm | 12.5 | - |

| 50 ppm | 4.2 | 66.4 |

| 100 ppm | 2.1 | 83.2 |

Data is hypothetical and for illustrative purposes, based on typical results for fluorophenyl urea corrosion inhibitors.

The data suggests that as the concentration of the inhibitor increases, the corrosion rate decreases, and the inhibition efficiency increases, which is a common trend observed for effective corrosion inhibitors. Given these findings for related compounds, it is plausible that this compound would also exhibit significant corrosion inhibition properties.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The traditional synthesis of asymmetrically substituted biurets often relies on the reaction of an isocyanate with a urea (B33335) derivative. While effective, this approach can involve hazardous reagents and may not align with the modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Key areas of exploration include:

Catalyst-Free and Solvent-Free Syntheses: Inspired by recent advancements in the synthesis of urea derivatives, researchers may explore direct condensation reactions that proceed without the need for catalysts or organic solvents. rsc.org Such methods often utilize elevated temperatures or pressures to drive the reaction, minimizing waste and simplifying purification.

Carbon Dioxide as a C1 Building Block: A significant trend in green chemistry is the utilization of carbon dioxide (CO₂) as a renewable feedstock. organic-chemistry.org Future synthetic routes could investigate the direct carbonylation of 2-fluoroaniline (B146934) and 1,3-dimethylamine using CO₂ to construct the biuret (B89757) backbone, potentially mediated by novel catalytic systems. This approach would offer a safer and more environmentally benign alternative to phosgene- or isocyanate-based methods. ureaknowhow.comnih.gov

One-Pot, Multi-Component Reactions: To improve process efficiency, one-pot methodologies where multiple reaction steps are carried out in a single vessel are highly desirable. nih.gov A future approach for synthesizing 1,3-Dimethyl-5-(2-fluorophenyl)biuret could involve a multi-component reaction that combines the amine precursors and a carbonyl source in a sequential, catalyst-mediated process.

Table 1: Comparison of Potential Synthetic Routes

| Route | Key Features | Potential Advantages | Research Challenges |

| Traditional Isocyanate Route | Reaction of 2-fluorophenylisocyanate with 1,3-dimethylurea (B165225). | Well-established, predictable. | Use of hazardous isocyanates. |

| Catalyst-Free Condensation | Direct reaction of precursors under heat/pressure. | Reduced catalyst cost and contamination. | May require harsh reaction conditions. |

| CO₂-Based Synthesis | Utilization of CO₂ as a carbonyl source. | Sustainable, uses a renewable feedstock. | Requires development of efficient catalysts. |

| One-Pot Sequential Reactions | Multiple steps in a single reaction vessel. | Increased efficiency, reduced waste. | Complex reaction optimization. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like 1D NMR and IR are sufficient for basic structural confirmation, a deeper understanding of the conformational dynamics and subtle electronic properties of this compound requires more advanced techniques. The presence of a fluorine atom provides a unique spectroscopic handle for such investigations.

Future characterization efforts will likely employ:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can provide unambiguous assignment of all proton and carbon signals and reveal through-space correlations, offering insights into the molecule's preferred conformation in solution. ipb.ptresearchgate.net Furthermore, ¹⁹F NMR is a powerful tool for studying fluorinated compounds, as the ¹⁹F chemical shift is highly sensitive to the local electronic environment. nih.govnih.govjeol.comacs.org Advanced techniques like ¹H-¹⁹F HOESY could be used to probe spatial proximities between the fluorophenyl ring and the dimethylurea moiety. jeol.com Conformational analysis can be further aided by NMR studies in different solvents or at varying temperatures. auremn.org.br The study of residual structures in denaturing solvents like urea could also provide insights into intramolecular interactions. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers (e.g., Orbitrap, FT-ICR) can provide exact mass measurements, confirming the elemental composition with high confidence. Tandem mass spectrometry (MS/MS) experiments can elucidate characteristic fragmentation patterns, which are crucial for the structural identification of related compounds and potential metabolites or degradation products. uni-halle.dewhitman.edunih.govnih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is invaluable for validating theoretical models and understanding packing arrangements in the solid state.

Table 2: Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Gained | Specific Application to the Compound |

| 2D NMR (NOESY, HMBC) | Connectivity, spatial proximity of atoms, conformation. | Determine the 3D structure in solution and rotational barriers. |

| ¹⁹F NMR | Electronic environment of the fluorine atom. | Probe interactions involving the fluorophenyl ring. rsc.org |

| Tandem MS (MS/MS) | Fragmentation pathways, structural confirmation. | Identify the compound in complex mixtures and study its stability. |

| X-ray Crystallography | Solid-state structure, intermolecular interactions. | Definitive conformational analysis and understanding of crystal packing. |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and accelerating the discovery of new molecules with desired characteristics. nih.govyoutube.com For this compound, AI and ML can be leveraged in several ways.

Emerging trends in this area include:

Prediction of Physicochemical Properties: AI models can be trained on large datasets of chemical structures and their experimentally determined properties to predict characteristics such as solubility, lipophilicity (logP), and melting point for new molecules. sapiosciences.comresearchgate.net Applying such models to this compound and its virtual derivatives could rapidly screen for compounds with optimal properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound is identified as having biological activity, ML algorithms can build QSAR models that correlate structural features with that activity. acs.org These models can then be used to predict the activity of novel, related structures, guiding the design of more potent analogues. springernature.comnih.gov

Reaction Prediction and Synthesis Design: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. cam.ac.uk In the future, such platforms could be used to identify novel, high-yield synthetic pathways to this compound and other substituted biurets that have not yet been explored experimentally.

Exploration of New Chemical Reactivities and Transformations

The biuret functional group possesses a rich, yet underexplored, reactivity profile. Future research can focus on harnessing this reactivity to create new derivatives and materials.

Potential avenues for investigation include:

Coordination Chemistry: The nitrogen and oxygen atoms of the biuret backbone are potential coordination sites for metal ions. The biuret test, which involves the formation of a colored complex with copper ions, is a classic example of this reactivity. brainly.comquora.comwikipedia.orglibretexts.org Systematic studies on the coordination of this compound with various transition metals could lead to the development of new catalysts, sensors, or metallo-supramolecular assemblies.

Derivatization and Functionalization: The N-H proton of the biuret moiety is acidic and can be deprotonated to form an anion, which can then be reacted with various electrophiles to install new functional groups. Additionally, the fluorophenyl ring can be subject to further aromatic substitution reactions, allowing for the tuning of the molecule's electronic and steric properties.

Enzymatic Transformations: While chemical stability is often desired, understanding potential enzymatic degradation pathways is crucial for environmental and biological applications. Studies involving enzymes like biuret hydrolases could reveal metabolic pathways and inform the design of more biodegradable or, conversely, more biostable derivatives. nih.gov

Design of Next-Generation Biuret-Based Materials

The ability of the biuret functional group to form multiple hydrogen bonds makes it an excellent building block for creating ordered supramolecular structures and functional materials.

Future research in materials science could focus on:

Polymer Synthesis: this compound could potentially be used as a monomer or a chain-extender in the synthesis of novel polyurethanes or other polymers. researchgate.net The biuret linkage can introduce specific physical properties, such as thermal stability and defined secondary structures, into the polymer backbone. Research into lignin-modified polyurethanes for applications like coated urea fertilizers highlights the ongoing innovation in this area. mdpi.com

Supramolecular Gels and Liquid Crystals: The directional hydrogen bonding capabilities of the biuret moiety could be exploited to design molecules that self-assemble into higher-order structures like supramolecular gels or liquid crystals. The fluorophenyl group can introduce additional π-π stacking or dipole-dipole interactions to guide the self-assembly process.

Bio-based and Sustainable Materials: In line with global trends towards sustainability, future work could focus on incorporating the biuret moiety, derived from green synthetic routes, into bio-based or recyclable materials. rsc.org This could involve creating hybrid materials that combine the structural features of biuret with polymers derived from natural sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.